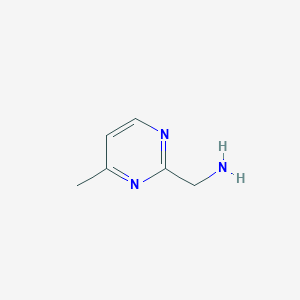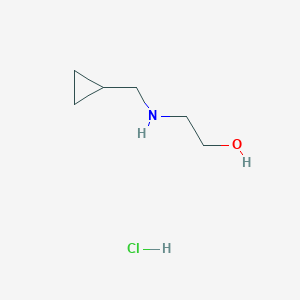
Potassium 2,6-dimethylphenyltrifluoroborate
Übersicht
Beschreibung
Potassium 2,6-dimethylphenyltrifluoroborate is a derivative of potassium aryltrifluoroborate, which is a class of compounds widely used in organic synthesis, particularly in cross-coupling reactions. These compounds serve as stable and efficient agents for various chemical transformations, including the Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Synthesis Analysis
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis : This compound can be used in organic synthesis reactions, particularly in reactions involving boron or fluorine atoms . Its trifluoroborate group can act as a leaving group in certain reactions, enabling the formation of new bonds.
-
Pharmaceutical Research : In the field of pharmaceutical research, this compound could be used in the synthesis of new drug molecules. The presence of boron and fluorine atoms in the molecule can be beneficial for creating compounds with specific desired properties .
-
Material Science : In material science, this compound could be used in the development of new materials. The boron and fluorine atoms in the molecule can contribute to the unique properties of the resulting material .
-
Catalysis : This compound could potentially be used in catalysis. The boron atom in the molecule can act as a Lewis acid, which can catalyze certain types of reactions .
-
Fluorine Chemistry : Given its trifluoroborate group, this compound could be used in research involving fluorine chemistry .
-
Boron Chemistry : Similarly, its trifluoroborate group could make this compound useful in research involving boron chemistry .
-
Organic Synthesis : This compound can be used in organic synthesis reactions, particularly in reactions involving boron or fluorine atoms . Its trifluoroborate group can act as a leaving group in certain reactions, enabling the formation of new bonds.
-
Pharmaceutical Research : In the field of pharmaceutical research, this compound could be used in the synthesis of new drug molecules. The presence of boron and fluorine atoms in the molecule can be beneficial for creating compounds with specific desired properties .
-
Material Science : In material science, this compound could be used in the development of new materials. The boron and fluorine atoms in the molecule can contribute to the unique properties of the resulting material .
-
Catalysis : This compound could potentially be used in catalysis. The boron atom in the molecule can act as a Lewis acid, which can catalyze certain types of reactions .
-
Fluorine Chemistry : Given its trifluoroborate group, this compound could be used in research involving fluorine chemistry .
-
Boron Chemistry : Similarly, its trifluoroborate group could make this compound useful in research involving boron chemistry .
Safety And Hazards
Potassium 2,6-dimethylphenyltrifluoroborate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
potassium;(2,6-dimethylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3.K/c1-6-4-3-5-7(2)8(6)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLMJMPCMNNZAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC=C1C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635653 | |
| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 2,6-dimethylphenyltrifluoroborate | |
CAS RN |
561328-67-4 | |
| Record name | Potassium (2,6-dimethylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 561328-67-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)



![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)


